molecular formula C13H14N2 B13838330 2-Methyl-1-pent-4-ynylbenzimidazole

2-Methyl-1-pent-4-ynylbenzimidazole

Cat. No.: B13838330
M. Wt: 198.26 g/mol
InChI Key: HCEMPSNLHFSJTI-UHFFFAOYSA-N
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Description

2-Methyl-1-pent-4-ynylbenzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a 2-methyl and a pent-4-ynyl group. Benzimidazoles are known for their diverse applications in medicinal chemistry, particularly due to their structural similarity to naturally occurring nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-pent-4-ynylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or nitriles under acidic or basic conditions. A common method includes the cyclization of amido-nitriles using nickel-catalyzed addition followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production often employs high-yield processes involving the use of robust catalysts and optimized reaction conditions to ensure the efficient formation of the benzimidazole ring. The use of solvents like ethanol and catalysts such as Fe3O4@SiO2-EP-HEAF nanoparticles has been reported to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-pent-4-ynylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can be further utilized in different applications .

Scientific Research Applications

2-Methyl-1-pent-4-ynylbenzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-pent-4-ynylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

  • 2-Phenylbenzimidazole
  • 2-Methylbenzimidazole
  • 1H-Benzimidazole

Comparison: 2-Methyl-1-pent-4-ynylbenzimidazole is unique due to its pent-4-ynyl substitution, which imparts distinct chemical and biological properties. Compared to other benzimidazoles, it may exhibit enhanced reactivity and specificity in certain applications .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-methyl-1-pent-4-ynylbenzimidazole

InChI

InChI=1S/C13H14N2/c1-3-4-7-10-15-11(2)14-12-8-5-6-9-13(12)15/h1,5-6,8-9H,4,7,10H2,2H3

InChI Key

HCEMPSNLHFSJTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCC#C

Origin of Product

United States

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